Product packaging for 6-Fluorobenzo[b]thiophen-5-amine(Cat. No.:)

6-Fluorobenzo[b]thiophen-5-amine

Cat. No.: B13120587
M. Wt: 167.21 g/mol
InChI Key: AOBIFEZPNCDPPE-UHFFFAOYSA-N
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Description

6-Fluorobenzo[b]thiophen-5-amine is a fluorinated benzothiophene derivative of high interest in medicinal chemistry and materials science. This compound serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring both an electron-rich amine group and a fluorine atom on the benzothiophene core, makes it a valuable scaffold in the development of potential pharmaceutical candidates and advanced organic materials. Researchers utilize this amine for constructing heterocyclic compounds, exploring structure-activity relationships, and developing new bioactive agents. The compound is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Handling & Safety: Please refer to the relevant Safety Data Sheet (SDS) for detailed handling, hazard, and disposal information. This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNS B13120587 6-Fluorobenzo[b]thiophen-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FNS

Molecular Weight

167.21 g/mol

IUPAC Name

6-fluoro-1-benzothiophen-5-amine

InChI

InChI=1S/C8H6FNS/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4H,10H2

InChI Key

AOBIFEZPNCDPPE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CC(=C(C=C21)N)F

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Fluorobenzo B Thiophen 5 Amine

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of 6-Fluorobenzo[b]thiophen-5-amine dictates the strategic disconnection of the molecule into readily available starting materials. The primary disconnections involve the carbon-nitrogen bond of the amine and the bonds forming the thiophene (B33073) ring.

A plausible retrosynthetic pathway commences with the disconnection of the amine functionality. The amino group at the C-5 position can be traced back to a nitro group, a common precursor for aromatic amines. This leads to the intermediate 6-fluoro-5-nitrobenzo[b]thiophene .

Further disconnection of the benzo[b]thiophene core can be approached in several ways. A common strategy involves the formation of the thiophene ring through cyclization. This leads to a key precursor, a substituted thiophenol derivative, such as a 2-mercapto-4-fluoro-5-nitrobenzaldehyde or a related ketone. This precursor contains the requisite fluorine and nitro substituents on the benzene (B151609) ring and a handle for the cyclization to form the thiophene moiety.

Key Precursors and Building Blocks for Fluorinated Benzo[b]thiophenes

The synthesis of fluorinated benzo[b]thiophenes relies on the availability of appropriately substituted benzene-based precursors. For this compound, the key building blocks are derived from fluorinated and nitrated aromatic compounds.

A common starting material for such syntheses is a di-substituted benzene derivative. For instance, a synthetic route could commence from a commercially available fluoronitroaniline or a related compound. The construction of the thiophene ring often involves a cyclization reaction, for which several methods are established. One such method is the reaction of a substituted 2-halobenzaldehyde with ethyl thioglycolate.

A five-step synthesis of related 2-aroyl-5-aminobenzo[b]thiophene derivatives has been reported starting from substituted 5-nitrosalicylaldehydes. nih.gov This general strategy can be adapted for the synthesis of this compound, likely starting from a 4-fluoro-5-nitrosalicylaldehyde derivative. The key steps involve the formation of an S-arylthiocarbamate, its hydrolysis to a thiophenol, cyclization with an appropriate α-haloketone or equivalent, and finally, reduction of the nitro group. nih.gov

Precursor TypeExample Building Block
Fluorinated Nitroaromatic4-Fluoro-5-nitro-2-hydroxybenzaldehyde
Thiophene Ring ComponentEthyl thioglycolate or 2-bromo-1-arylethanone

Influence of Fluorine on Regioselectivity in Synthetic Pathways

The presence and position of a fluorine atom on the benzene ring significantly influence the regioselectivity of subsequent synthetic steps. Fluorine is an electronegative element, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect).

In electrophilic aromatic substitution reactions, halogens are generally deactivating yet ortho, para-directing. vaia.comlibretexts.org This is because the resonance effect, which directs incoming electrophiles to the ortho and para positions, partially counteracts the strong deactivating inductive effect. vaia.com For a precursor to this compound, where the fluorine is at the future C-6 position, this directing effect is crucial for the introduction of other substituents.

For example, in the nitration of a 4-fluorotoluene, the nitro group is directed to the positions ortho and para to the activating methyl group, and also influenced by the ortho, para-directing nature of the fluorine. The precise regiochemical outcome will depend on the interplay of these electronic effects and steric hindrance. In the context of building the this compound scaffold, the fluorine atom at the 4-position of a benzene precursor will direct incoming electrophiles, such as a nitronium ion, to the adjacent 5-position, a key step in establishing the required substitution pattern.

Classical and Modern Synthetic Approaches

The construction of the this compound molecule can be achieved through a combination of classical and modern synthetic methods. These approaches typically involve multi-step sequences to build the heterocyclic core and introduce the desired functional groups with the correct regiochemistry.

Multi-Step Synthesis Pathways for this compound

A representative multi-step synthesis would involve the initial construction of a substituted 6-fluorobenzo[b]thiophene (B1319161), followed by the introduction of the amino group at the 5-position. A common and effective strategy is to introduce the nitrogen functionality as a nitro group early in the synthesis and then reduce it in the final step.

A plausible synthetic sequence can be envisioned as follows:

Nitration of a suitable 4-fluoro-substituted benzene derivative to introduce a nitro group at the 5-position.

Functionalization to introduce the necessary components for thiophene ring formation.

Cyclization to form the 6-fluoro-5-nitrobenzo[b]thiophene core.

Reduction of the nitro group to afford the target this compound.

Introduction of Fluorine via Electrophilic Fluorination Reagents (e.g., NFSI)

An alternative to starting with a fluorinated precursor is the direct fluorination of a pre-formed benzo[b]thiophene ring system. Electrophilic fluorinating reagents, such as N-Fluorobenzenesulfonimide (NFSI), are widely used for this purpose. wikipedia.orgjuniperpublishers.com These reagents deliver an electrophilic fluorine atom ("F+").

The direct fluorination of an aminobenzo[b]thiophene would likely be challenging due to the high reactivity of the amine group and the potential for multiple fluorination products. A more controlled approach would involve the fluorination of a less activated benzo[b]thiophene derivative, followed by the introduction of the amino group. However, the direct fluorination of aromatic C-H bonds often requires specific directing groups or harsh reaction conditions. nih.gov For instance, the fluorination of aryl Grignard reagents with NFSI is a known method, but the scope can be limited by the basicity of the organometallic reagent. juniperpublishers.com

The use of NFSI and other N-F reagents is a powerful tool in modern organofluorine chemistry, though its application to the direct synthesis of this compound would require careful optimization of the substrate and reaction conditions to achieve the desired regioselectivity. rsc.orgorganic-chemistry.org

ReagentDescription
N-Fluorobenzenesulfonimide (NFSI) A stable, commercially available, and effective electrophilic fluorinating agent. juniperpublishers.com
Selectfluor® A cationic N-F reagent known for its high reactivity.
N-Fluoro-o-benzenedisulfonimide (NFOBS) A highly effective electrophilic fluorinating reagent. wikipedia.org
Amination Strategies for Benzo[b]thiophene Cores, including Nitro Group Reduction

The most common and reliable method for introducing an amino group onto an aromatic ring, including the benzo[b]thiophene core, is through the reduction of a corresponding nitro compound. This transformation can be achieved using a variety of reducing agents, offering a high degree of functional group tolerance.

A recent study detailed the synthesis of 6-aminobenzo[b]thiophene 1,1-dioxide from its 6-nitro precursor. The reduction of the nitro group was successfully carried out using iron powder and ammonium (B1175870) chloride in a mixture of water and methanol, affording the amine in 65% yield. acs.org This method is a classic and effective way to reduce aromatic nitro groups.

Other common reagents for this reduction include tin(II) chloride (SnCl2) in an acidic medium, and catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel. nih.gov The choice of reagent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. For 6-fluoro-5-nitrobenzo[b]thiophene, a mild reducing agent would be preferable to avoid any potential defluorination.

Reducing AgentTypical Conditions
Fe / NH₄Cl Water/Methanol, reflux acs.org
SnCl₂·2H₂O Ethanol, reflux nih.gov
H₂, Pd/C Methanol or Ethanol, room temperature
Sequential Functionalization for Specific Isomers (e.g., 5-amine)

The synthesis of the specific this compound isomer can be approached through the sequential functionalization of the pre-formed 6-fluorobenzo[b]thiophene core. A common and logical pathway for introducing an amine group onto an aromatic ring involves a two-step process: nitration followed by reduction.

First, the 6-fluorobenzo[b]thiophene scaffold would undergo electrophilic nitration. The directing effects of the fluorine atom (an ortho-, para-director) and the fused thiophene ring would influence the position of the incoming nitro group. The nitration is expected to occur on the benzene ring, with the most probable positions being C5 and C7. Achieving regioselectivity for the C5 position is a critical challenge in this step and may require careful optimization of reaction conditions, such as the choice of nitrating agent and solvent.

Once the 6-fluoro-5-nitrobenzo[b]thiophene intermediate is synthesized and isolated, the nitro group can be reduced to the target 5-amino group. A variety of reducing agents can be employed for this transformation. For instance, the reduction of nitro-substituted benzothiophenes to their corresponding amino derivatives has been effectively achieved using reagents like stannous chloride (SnCl₂) in refluxing ethanol. nih.gov This method is a well-established procedure for converting aromatic nitro compounds to anilines.

Plausible Synthetic Sequence:

Nitration: 6-Fluorobenzo[b]thiophene is treated with a nitrating agent (e.g., HNO₃/H₂SO₄) to yield 6-fluoro-5-nitrobenzo[b]thiophene.

Reduction: The resulting nitro-compound is reduced, for example with SnCl₂, to afford the final product, this compound. nih.gov

One-Pot and Transition-Metal-Free Protocols for Benzo[b]thiophenamine Synthesis

Recent advancements in organic synthesis have prioritized the development of one-pot and metal-free reactions to enhance efficiency and reduce environmental impact. These protocols are particularly valuable for constructing complex heterocyclic scaffolds like benzo[b]thiophenamines. nih.govresearchgate.net

Cyclization Reactions for Benzo[b]thiophene Ring Formation

A notable transition-metal-free, one-pot process for synthesizing benzo[b]thiophenamine derivatives operates at room temperature. mdpi.com This method involves the reaction of a substituted 2-fluorobenzonitrile (B118710) with an α-substituted methanethiol (B179389) in the presence of a base such as cesium carbonate (Cs₂CO₃). mdpi.com

The proposed mechanism begins with a nucleophilic aromatic substitution (SNAr), where the thiolate, generated from the methanethiol and base, displaces the fluorine atom of the 2-fluorobenzonitrile. mdpi.com The resulting intermediate then undergoes an intramolecular cyclization. In this key step, the carbanion formed adjacent to the sulfur atom attacks the nitrile group, leading to the formation of the five-membered thiophene ring. mdpi.com Subsequent protonation and tautomerization yield the final aminobenzo[b]thiophene product. mdpi.com This cyclization strategy is highly efficient and allows for the regioselective construction of the heterocyclic core. mdpi.com

Efficient Metal-Free Approaches to Benzo[b]thiophenamines

An efficient and environmentally friendly approach to benzo[b]thiophenamines avoids the use of transition metals. researchgate.net A prime example is a one-pot synthesis that proceeds via a Smiles rearrangement at room temperature. mdpi.com This protocol demonstrates high reaction efficiency, utilizes mild conditions, and accommodates a wide range of substrates. mdpi.com

For instance, the reaction between a 2-fluorobenzonitrile derivative and an α-substituted methanethiol in a solvent like DMSO with cesium carbonate as the base can produce various benzo[b]thiophen-3-amine (B172997) derivatives in good to excellent yields. mdpi.com This method's key advantages are its operational simplicity and its adherence to green chemistry principles by eliminating the need for metal catalysts. mdpi.com

Table 1: Overview of a Transition-Metal-Free Synthesis of Benzo[b]thiophenamines.

A specific example provided in the research is the synthesis of Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate, which was obtained in a 75% yield as a pale yellow solid. mdpi.com

Catalyst-Mediated Transformations

Catalyst-mediated reactions, particularly those using transition metals, offer powerful and versatile routes to construct the benzo[b]thiophene skeleton. These methods often provide access to a wide array of substituted derivatives that are difficult to obtain through other means.

Palladium-Catalyzed Reactions in Benzo[b]thiophene Construction

Palladium catalysts are exceptionally effective for the synthesis of benzo[b]thiophenes. Various palladium-catalyzed cross-coupling and cyclization strategies have been developed.

One efficient method is a three-component domino reaction involving bromothiophenes and internal alkynes. Another powerful approach involves the palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by an electrophilic cyclization to form 2,3-disubstituted benzo[b]thiophenes. This two-step, one-pot procedure is highly effective for creating a range of aryl-, vinyl-, and alkyl-substituted products.

Table 2: Examples of Palladium-Catalyzed Syntheses of Benzo[b]thiophenes.

C-H Activation Methodologies for Benzo[b]thiophene Scaffolds

Direct C-H activation has become a cornerstone of modern synthetic chemistry, enabling the functionalization of benzo[b]thiophene scaffolds without the need for pre-functionalized starting materials. This approach is highly atom-economical and allows for the synthesis of complex molecules in fewer steps.

Palladium-catalyzed C-H activation is a prominent strategy. For example, the direct C2-arylation of benzo[b]thiophenes can be achieved using palladium catalysts, though these reactions often require high temperatures. A significant advancement is the development of a silver(I)-mediated C-H activation methodology that facilitates the C2-arylation of benzo[b]thiophenes at near-room temperature with very low palladium catalyst loading. This dual-catalytic system offers wide functional group tolerance and excellent regioselectivity.

Table 3: Advanced C-H Activation Methods for Benzo[b]thiophene Functionalization.

Another innovative C-H activation approach is the Pd(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids. This reaction proceeds with high C2 selectivity and good substrate scope, providing a route to π-conjugated systems.

Compound List

Novel Synthetic Concepts

Modern organic synthesis has moved towards more efficient and versatile methods for constructing complex heterocyclic scaffolds. For compounds like this compound, this involves exploring powerful intermediates and reaction cascades that allow for the precise installation of substituents on the benzo[b]thiophene core.

A novel and powerful approach for the one-step construction of the benzo[b]thiophene skeleton involves the reaction of aryne intermediates with alkynyl sulfides. rsc.orgrsc.org Arynes, highly reactive species derived from aryl halides or triflates, can undergo cycloaddition reactions to rapidly form complex aromatic systems.

The general strategy involves generating an aryne from a suitable precursor, such as an o-silylaryl triflate, which then reacts in an intermolecular fashion with an alkynyl sulfide (B99878). This process allows for the formation of a wide range of substituted benzo[b]thiophenes. rsc.org The reaction demonstrates good functional group tolerance, a critical feature for synthesizing complex molecules. For instance, substrates with electron-donating (methoxy) and electron-withdrawing (chloro) groups react smoothly, highlighting the robustness of this method. rsc.org

To synthesize a precursor for this compound, one could envision using a difluorinated aryne precursor reacting with an appropriate alkynyl sulfide, followed by a subsequent amination step. The versatility of this method is showcased by its ability to accommodate various substituents on both the aryne and the alkynyl sulfide partner.

Table 1: Examples of Benzo[b]thiophene Synthesis via Aryne Cycloaddition

Aryne Precursor Substituent Alkynyl Sulfide Substituent Product Substituent Yield
H 4-MeO-Ph 3-(4-Methoxyphenyl) 85%
H 4-Cl-Ph 3-(4-Chlorophenyl) 82%
H 2-Br-Ph 3-(2-Bromophenyl) 78%
H Thiophen-2-yl 3-(Thiophen-2-yl) 88%

Data sourced from studies on aryne reactions with alkynyl sulfides. rsc.org

Keteniminium ions are highly electrophilic intermediates that can be employed in various cycloaddition and electrocyclization reactions. thieme-connect.com A notable application is the synthesis of 3-aminobenzothiophenes through a 6π-electrocyclization reaction of keteniminium salts. acs.org This methodology provides a direct route to introducing an amino group onto the thiophene ring of the benzo[b]thiophene system.

The process is initiated by the activation of an amide with a reagent like triflic anhydride, which generates a keteniminium intermediate. thieme-connect.com This intermediate, containing a conjugated system of electrons, can then undergo a thermally or photochemically induced 6π-electrocyclization to form the heterocyclic ring system. This strategy is particularly valuable for creating amino-substituted heterocycles, which are common motifs in biologically active compounds. acs.org The application of this concept to a suitably substituted precursor would be a direct pathway to an amino-fluorinated benzo[b]thiophene core structure.

The synthesis of fluorinated precursors is a critical first step in the multi-step construction of a molecule like this compound. A modern approach to creating such precursors is through desulfonylative cross-coupling reactions. nih.gov This method allows for the synthesis of α-fluorinated arylmethanes, which can serve as versatile building blocks.

The strategy employs a palladium-catalyzed Suzuki-Miyaura cross-coupling of α-fluorinated benzylic triflones with arylboronic acids. nih.govresearchgate.net The triflone group (SO₂CF₃) serves a dual purpose: it acts as an activating group for the initial α-fluorination step and then functions as a leaving group in the subsequent cross-coupling reaction. nih.gov This methodology is particularly powerful for late-stage fluorination of complex molecules and for creating a library of fluorinated building blocks that can later be elaborated into the final benzo[b]thiophene structure through cyclization reactions.

Table 2: Pd-Catalyzed Desulfonylative Cross-Coupling of α-Fluorobenzyltriflones

α-Fluorobenzyltriflone Arylboronic Acid Product Yield
Ph-CHF-SO₂CF₃ 4-MeO-Ph-B(OH)₂ Ph-CHF-Ph-4-OMe 85%
Ph-CHF-SO₂CF₃ 4-CF₃-Ph-B(OH)₂ Ph-CHF-Ph-4-CF₃ 75%
4-F-Ph-CHF-SO₂CF₃ Ph-B(OH)₂ 4-F-Ph-CHF-Ph 80%

Data adapted from studies on desulfonylative Suzuki-Miyaura cross-coupling. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of a specific isomer like this compound is critically dependent on the fine-tuning of reaction conditions. Solvent, temperature, and pressure are key parameters that can be manipulated to control the reaction pathway.

The choice of solvent can dramatically influence the outcome of a reaction by affecting reactant solubility, transition state stabilization, and reagent reactivity. In the synthesis of fluorinated heterocycles, highly polar or specialized solvents are often employed.

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), are particularly effective solvents for certain transformations due to their unique properties. researchgate.net They possess strong hydrogen-bond-donating abilities and high ionizing power but are poorly coordinating, which can stabilize cationic intermediates and promote cyclization reactions. researchgate.net For example, the direct C-H arylation of benzo[b]thiophenes has been shown to proceed efficiently at room temperature in HFIP. nih.gov

In other cases, aprotic polar solvents like dimethylformamide (DMF) or ethereal solvents like tetrahydrofuran (B95107) (THF) are used. nih.govgoogle.com The synthesis of benzothiophene-3-carboxylic esters has also been successfully demonstrated in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄), which allows for catalyst recycling. acs.org The selection of the optimal solvent is therefore a crucial step in developing a synthetic route to this compound, potentially influencing both the yield and the regioselectivity of the fluorination and amination steps.

Table 3: Impact of Solvent on a Representative Benzo[b]thiophene Synthesis

Solvent Catalyst System Product Yield
Hexafluoro-2-propanol (HFIP) Pd₂(dba)₃ / Ag₂CO₃ 3-Aryl-benzo[b]thiophene High
Methanol (MeOH) PdI₂ / KI Methyl benzo[b]thiophene-3-carboxylate 83%
BmimBF₄ / MeOH PdI₂ / KI Methyl benzo[b]thiophene-3-carboxylate 40%
Dichloromethane (DCM) N/A (Cyclization) Substituted Benzo[b]thiophene N/A

Data compiled from various synthetic methodologies for benzo[b]thiophenes. nih.govgoogle.comacs.org

Temperature is a fundamental parameter for controlling reaction rates and selectivity. Many synthetic procedures for benzo[b]thiophenes require elevated temperatures to overcome activation barriers, often in the range of 50-100 °C. nih.govnih.gov However, milder conditions are increasingly sought to improve functional group tolerance. The development of a room-temperature C-H arylation of benzo[b]thiophenes represents a significant advance, although in some cases, moderate heating to 50 °C was found to be beneficial. nih.gov This indicates a delicate balance where temperature can be used to optimize yield without leading to decomposition or side reactions.

Pressure is less commonly used as a variable in standard benzo[b]thiophene synthesis but can be critical in reactions involving gaseous reagents or where transition state volumes are significantly different from ground state volumes. For instance, reactions involving carbon monoxide (carbonylation) or hydrogen (hydrogenation) are highly dependent on pressure. While not directly applied in many of the core cyclization strategies, pressure could influence precursor synthesis or subsequent functionalization steps. Certain hydrogenation reactions in fluorinated alcohol solvents have shown a dependence on pressure, with some proceeding optimally at ~50 bar while others require up to 120 bar. researchgate.net For the synthesis of this compound, precise temperature control would be essential for managing the regioselectivity of electrophilic aromatic substitution or cross-coupling reactions, ensuring the desired 5-amino and 6-fluoro substitution pattern.

Mechanistic Investigations of Reactions Involving 6 Fluorobenzo B Thiophen 5 Amine

Intramolecular Cyclization Mechanisms for Fused Heterocyclic Systems

The 6-Fluorobenzo[b]thiophen-5-amine core is a valuable scaffold for the synthesis of various fused heterocyclic systems, particularly thienoindoles. The amino group at the 5-position, activated by the electron-donating nature of the thiophene (B33073) ring and influenced by the fluorine atom at the 6-position, can participate in several types of intramolecular cyclization reactions. While specific studies on this compound are not extensively documented in publicly available literature, the mechanisms can be inferred from well-established reactions of analogous aromatic amines.

One of the most prominent methods for constructing an indole (B1671886) ring fused to another aromatic system is the Fischer indole synthesis . wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone. For this compound, this would first require its conversion to the corresponding hydrazine (B178648) derivative, 6-fluorobenzo[b]thiophen-5-ylhydrazine. This hydrazine can then be condensed with a suitable ketone or aldehyde to form a hydrazone.

The generally accepted mechanism for the Fischer indole synthesis proceeds as follows:

Hydrazone Formation: The arylhydrazine reacts with a carbonyl compound to form a phenylhydrazone.

Tautomerization: The hydrazone tautomerizes to its enamine form.

byjus.combyjus.com-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a byjus.combyjus.com-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond. byjus.com

Aromatization and Cyclization: The resulting intermediate loses a molecule of ammonia, and subsequent cyclization and deprotonation lead to the formation of the aromatic indole ring.

The regioselectivity of the cyclization can be influenced by the substituents on the benzo[b]thiophene ring and the nature of the carbonyl partner. The fluorine atom at the 6-position, being electron-withdrawing, might influence the electron density of the adjacent positions and thereby affect the rate and outcome of the cyclization.

Another relevant cyclization is the Pictet-Spengler reaction , which is used to synthesize tetrahydro-β-carbolines from tryptamine (B22526) derivatives. name-reaction.comwikipedia.org If the amino group of this compound is part of a β-arylethylamine structure (e.g., after appropriate side-chain modification), it could undergo condensation with an aldehyde or ketone. The mechanism involves the formation of an iminium ion, followed by an intramolecular electrophilic attack on the electron-rich benzo[b]thiophene ring to form a new six-membered ring. wikipedia.org The nucleophilicity of the C4 and C7 positions of the benzo[b]thiophene ring would be a critical factor in determining the feasibility and regioselectivity of this cyclization.

The following table summarizes hypothetical intramolecular cyclization reactions involving a derivative of this compound.

Reaction NameStarting Material DerivativeCarbonyl PartnerKey Mechanistic StepProduct Type
Fischer Indole Synthesis6-Fluorobenzo[b]thiophen-5-ylhydrazineAcetone byjus.combyjus.com-Sigmatropic RearrangementThieno[2,3-f]indole derivative
Pictet-Spengler Reaction2-(6-Fluorobenzo[b]thiophen-5-yl)ethan-1-amineFormaldehydeIminium ion cyclizationTetrahydrothieno[2,3-f]isoquinoline derivative

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in organic synthesis. researchgate.net For reactions involving this compound, computational studies can provide deep insights into the reaction pathways, transition state structures, and the influence of substituents on reactivity.

A computational investigation of an intramolecular cyclization of a this compound derivative would typically involve the following steps:

Conformational Analysis: Identifying the lowest energy conformations of the reactants, intermediates, and transition states.

Transition State Searching: Locating the transition state structures connecting the reactants to the products. This is often the most challenging part of the computational study.

Energy Profile Calculation: Calculating the relative energies of all stationary points along the reaction coordinate to construct a detailed energy profile. This helps in identifying the rate-determining step.

Analysis of Electronic Structure: Examining the electronic properties of the molecules, such as charge distribution and molecular orbitals, to understand the bonding changes during the reaction.

For instance, in a hypothetical Fischer indole synthesis involving a derivative of this compound, DFT calculations could be used to:

Determine the activation energy barrier for the key byjus.combyjus.com-sigmatropic rearrangement.

Compare the energies of the transition states leading to different regioisomeric indole products, thus predicting the selectivity of the reaction.

Analyze the effect of the fluorine substituent on the electronic structure of the transition state and its impact on the reaction barrier.

The table below illustrates the type of data that could be generated from a DFT study on a hypothetical intramolecular cyclization reaction.

Computational MethodSystemCalculated ParameterValue (e.g., kcal/mol)Interpretation
B3LYP/6-31G(d)Reactant (Hydrazone)Relative Energy0.0Reference energy
B3LYP/6-31G(d)Transition State 1Activation Energy (ΔG‡)+25.3Energy barrier for the rate-determining step
B3LYP/6-31G(d)IntermediateRelative Energy-5.2Stability of the intermediate
B3LYP/6-31G(d)Product (Fused Heterocycle)Reaction Energy (ΔG)-15.8Thermodynamic driving force of the reaction

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 6-Fluorobenzo[b]thiophen-5-amine, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of its chemical structure.

Multi-Dimensional NMR for Complex System Analysis (¹H, ¹³C, ¹⁹F)

While specific experimental data for this compound is not extensively published, the expected NMR spectra can be inferred from data on closely related analogues such as methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate and 6-fluorobenzo[b]thiophene-2-carboxylic acid. nih.govmdpi.com

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the amine protons. The protons on the thiophene (B33073) ring and the benzene (B151609) ring will exhibit characteristic chemical shifts and coupling patterns. The fluorine atom at the 6-position will introduce additional splitting (J-coupling) to the neighboring protons, which can be observed in the high-resolution spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JC-F), typically in the range of 240-250 Hz, which is a clear diagnostic marker for the presence and location of the fluorine substituent. mdpi.com Other carbons in the vicinity of the fluorine atom will exhibit smaller two-bond (²JC-F) and three-bond (³JC-F) couplings. For instance, in 6-fluorobenzo[b]thiophene-2-carboxylic acid, the carbon at the fluorine-substituted position (C6) shows a large coupling constant of 245.2 Hz. mdpi.com

¹⁹F NMR: The fluorine-19 NMR spectrum is a highly sensitive method for detecting and characterizing fluorinated organic compounds. For this compound, a single resonance is expected, and its chemical shift will be indicative of the electronic environment around the fluorine atom on the benzothiophene (B83047) core. Coupling to adjacent protons will provide further structural confirmation.

The following table summarizes the anticipated NMR data based on analogous compounds.

Nucleus Expected Chemical Shift (ppm) Expected Coupling Constants (Hz)
¹HAromatic region (approx. 7.0-8.0 ppm), Amine protons (variable)H-H coupling (7-9 Hz), H-F coupling (2-10 Hz)
¹³CAromatic region (approx. 100-160 ppm)¹JC-F (approx. 240-250 Hz), ⁿJC-F (2-25 Hz)
¹⁹FSpecific chemical shift relative to a standard (e.g., CFCl₃)H-F coupling

Advanced NMR Techniques for Stereochemical Assignments

For an achiral molecule like this compound, stereochemical assignment is not applicable. However, should the amine group be derivatized with a chiral auxiliary, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or the use of chiral solvating agents could be employed to determine the stereochemistry of the resulting diastereomers. These techniques are crucial in pharmaceutical and materials science where specific stereoisomers can have vastly different biological activities or physical properties.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Molecular Weight Validation and Purity Assessment via LC-MS/HRMS

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to separate the target compound from any impurities and then determine its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

For this compound (C₈H₆FNS), the expected exact mass can be calculated. This experimental value, obtained via HRMS, would be compared to the theoretical mass to confirm the elemental composition. For example, the related compound, methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate, has a calculated mass of 226.0293 for [M+H]⁺, with an experimental value found to be 226.0356. nih.gov This level of accuracy is essential for confirming the identity of a newly synthesized compound.

Technique Information Obtained Expected Result for C₈H₆FNS
LC-MSRetention time, Molecular WeightA single major peak with m/z corresponding to [M+H]⁺
HRMS (ESI)High-accuracy mass, Elemental Formula[M+H]⁺ calculated: 168.0283, Found: within ppm accuracy

Fragmentation Pattern Analysis for Detailed Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation of the benzo[b]thiophene core is well-studied. nih.govnih.gov For this compound, fragmentation would likely involve the loss of small molecules such as HCN from the amine group or cleavage of the thiophene ring. The specific fragmentation pattern serves as a fingerprint for the molecule, providing further confidence in its structural assignment.

X-ray Crystallography and Solid-State Analysis

While NMR and MS provide detailed information about the molecular structure and connectivity, X-ray crystallography offers the definitive proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group and potential π-π stacking of the aromatic rings. Although no crystal structure for this compound has been publicly reported, analysis of related benzo[b]thiophene structures reveals a generally planar ring system. nih.gov Obtaining single crystals of sufficient quality would be a key step in the complete solid-state characterization of this compound.

Determination of Molecular Geometry and Conformation

The molecular geometry of this compound is primarily defined by its fused ring system. The benzothiophene core is inherently planar, a characteristic feature of such aromatic heterocyclic systems. researchgate.netnih.gov X-ray crystallography is the definitive method for determining the solid-state geometry, providing precise measurements of bond lengths, bond angles, and dihedral angles.

In the absence of a specific crystal structure for this compound, the geometry can be predicted using computational chemistry methods. These calculations can also help determine the preferred conformation of the amine group relative to the aromatic ring. The planarity of the benzothiophene ring is a critical feature, with typical deviations from the mean plane being very small. researchgate.netnih.gov The fluorine and amine substituents lie within this plane, although thermal vibrations can cause out-of-plane deviations.

Analysis of Intermolecular Interactions, including Hydrogen Bonding and π-Stacking

Non-covalent interactions are crucial in dictating the supramolecular assembly and crystal packing of this compound. rsc.org The primary interactions expected are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor, while the fluorine atom and the nitrogen atom of the amine can act as hydrogen bond acceptors. The presence of the electronegative fluorine atom can influence the hydrogen bonding capability of the nearby amine group. nih.gov In the solid state, it is anticipated that N-H···N or N-H···F hydrogen bonds will be significant in linking molecules together. researchgate.net

π-Stacking: The electron-rich benzothiophene ring system facilitates π-π stacking interactions, which are fundamental to the self-assembly of aromatic molecules. rsc.org The nature of these stacking interactions (e.g., parallel-displaced or T-shaped) is influenced by the electronic effects of the fluoro and amino substituents. These substituents modulate the quadrupole moment of the aromatic system, thereby affecting the stacking geometry and energy. rsc.org The interplay between hydrogen bonding and π-stacking is often cooperative, where the formation of a hydrogen bond can enhance the strength of a nearby π-stacking interaction by altering the electron density of the aromatic rings. rsc.orgrsc.org

Table 1: Expected Intermolecular Interactions in Solid-State this compound

Interaction Type Donor Acceptor Significance
Hydrogen Bonding Amine (N-H) Amine (N), Fluorine (F) Primary driver of molecular recognition and packing
π-π Stacking Benzothiophene Ring Benzothiophene Ring Contributes to crystal lattice stabilization

Crystallographic Refinement Tools and Strategies for Disorder Modeling

Should single crystals of this compound be obtained, X-ray diffraction analysis would provide a detailed molecular structure. The refinement of the crystal structure is a critical step to achieve an accurate model. Modern refinement software would be used to minimize the difference between observed and calculated structure factors.

In substituted aromatic systems, crystallographic disorder is a potential challenge. For instance, the amine group might exhibit rotational disorder, or the entire molecule could display positional disorder across a crystallographic symmetry element. In such cases, specialized refinement strategies are employed. These can include modeling the disordered atoms over two or more positions with refined occupancy factors or using anisotropic displacement parameters to account for the delocalized electron density. Hirshfeld surface analysis is another powerful tool used alongside crystallographic data to visualize and quantify intermolecular contacts, providing deeper insight into the packing environment. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. youtube.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts.

The primary amine group is readily identified by a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. libretexts.org The presence of two peaks is a definitive marker for a primary amine (-NH₂). youtube.com Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption band, usually in the 1250-1000 cm⁻¹ region. The fingerprint region (below 1600 cm⁻¹) will contain a complex series of bands arising from C=C aromatic stretching, C-N stretching, C-S stretching, and various bending vibrations that are characteristic of the substituted benzothiophene skeleton.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Primary Amine N-H Stretch (asymmetric & symmetric) 3500 - 3300 (two peaks) Medium
Primary Amine N-H Bend (scissoring) 1650 - 1580 Medium-Strong
Aromatic Ring C-H Stretch 3100 - 3000 Medium-Weak
Aromatic Ring C=C Stretch 1600 - 1450 Medium-Variable
Alkyl-Aryl Ether C-F Stretch 1250 - 1000 Strong

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and reactivity of molecules. DFT calculations for 6-Fluorobenzo[b]thiophen-5-amine provide a detailed picture of its electron distribution and how this governs its chemical behavior. Such studies often employ functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) to achieve a balance between computational cost and accuracy. researchgate.net

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. nih.gov

The introduction of a fluorine atom and an amine group to the benzothiophene (B83047) core significantly influences the electronic landscape. Fluorine, being highly electronegative, generally has a stabilizing effect on the molecule by lowering the energy of the molecular orbitals. nih.gov Conversely, the amino group (-NH2) acts as an electron-donating group, which tends to raise the energy of the HOMO. This push-pull electronic effect is a key feature of fluorinated aminobenzothiophenes.

Molecular orbital analysis reveals that the HOMO density is typically concentrated on the aminobenzothiophene ring system, particularly on the amine and the sulfur atom, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed across the aromatic system. nih.gov This distribution is crucial for understanding the molecule's interaction with other chemical species.

Table 1: Representative Calculated Electronic Properties of this compound

ParameterRepresentative ValueSignificance
HOMO Energy -5.5 eVIndicates electron-donating capability; higher values suggest greater reactivity towards electrophiles.
LUMO Energy -1.2 eVIndicates electron-accepting capability; lower values suggest greater reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE) 4.3 eVReflects chemical stability and resistance to electronic excitation; a larger gap implies higher stability. nih.gov
Dipole Moment 2.5 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions.

To gain a more quantitative understanding of reactivity, DFT calculations are used to determine various reactivity descriptors. Fukui functions are particularly valuable as they indicate the propensity of each atomic site in a molecule to undergo nucleophilic, electrophilic, or radical attack. By analyzing the Fukui functions, one can pinpoint the most reactive centers within this compound.

For this molecule, the nitrogen atom of the amine group and certain carbon atoms on the aromatic ring are often predicted to be the most susceptible to electrophilic attack. Conversely, the regions influenced by the electron-withdrawing fluorine atom may show a higher propensity for nucleophilic attack. These predictions are invaluable for designing synthetic pathways and understanding potential metabolic transformations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. dntb.gov.ua

MD simulations can be used to explore the conformational landscape of this compound. These studies reveal the different spatial arrangements (conformations) the molecule can adopt and the energy barriers between them. For this compound, a key area of flexibility involves the rotation of the amino group. Understanding the preferred orientation of this group is important as it can affect the molecule's ability to form hydrogen bonds and interact with biological targets. The fused ring system of the benzothiophene core, however, is largely rigid.

Table 2: Potential Intermolecular Interactions in the Crystal Lattice of this compound

Interaction TypeDonor/Participant 1Acceptor/Participant 2Significance
Hydrogen Bond Amino Group (N-H)Amino Group (N), Fluorine (F)Strong directional interaction crucial for lattice stability.
π-π Stacking Benzothiophene RingBenzothiophene RingContributes to the packing efficiency and electronic properties of the solid. rsc.org
C-H···π Interaction Aromatic C-HBenzothiophene RingWeak interaction that helps stabilize the three-dimensional crystal structure.
C-H···F Interaction Aromatic/Aliphatic C-HFluorine AtomA weak type of hydrogen bond that influences molecular conformation and packing. rsc.org

Polymorphism Prediction and Crystal Structure Modeling

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can have distinct physical properties, including solubility, melting point, and stability. Computational methods are increasingly used to predict the possible polymorphs of a molecule like this compound.

Crystal structure prediction (CSP) algorithms systematically generate thousands of hypothetical crystal packing arrangements and rank them based on their calculated lattice energies. By combining DFT for accurate energy calculations with MD simulations to assess thermal stability, researchers can identify the most likely observable crystal structures. This modeling is critical for understanding the solid-state properties of this compound and controlling its crystallization to obtain the desired polymorphic form.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational technique that aims to establish a mathematical relationship between the structural features of molecules and their physicochemical properties. Current time information in Lau, FJ. These models can then be used to predict the properties of new, unmeasured compounds.

To build a QSPR model for this compound and related compounds, it is essential to select appropriate molecular descriptors that capture the influence of the fluorine and amine substituents. These descriptors can be broadly categorized as:

Electronic Descriptors:

Partial Atomic Charges: The charges on the fluorine, nitrogen, and adjacent carbon atoms, which influence electrostatic interactions.

Electronegativity and Hardness: Global reactivity indices that are affected by the electron-withdrawing nature of fluorine and the electron-donating nature of the amine group.

HOMO and LUMO Energies: The energies of the highest occupied and lowest unoccupied molecular orbitals, which are relevant for reactivity and electronic properties. researchgate.net

Steric/Topological Descriptors:

Molecular Volume and Surface Area: Describing the size and shape of the molecule.

Topological Indices: Numerical values derived from the molecular graph that encode information about branching and connectivity.

Puckering Parameters: If any rings were non-planar, these would describe their conformation.

Hydrogen Bonding Descriptors:

Number of Hydrogen Bond Donors (Amine Group): The -NH₂ group can donate two hydrogen bonds.

Number of Hydrogen Bond Acceptors (Fluorine, Amine, and Thiophene (B33073) Sulfur): These atoms can accept hydrogen bonds.

The presence of fluorine is known to significantly impact properties like lipophilicity and metabolic stability, and descriptors that account for its high electronegativity and ability to form weak hydrogen bonds are crucial. nih.gov The amine group's primary contribution is through its strong hydrogen bonding capacity and its influence on the local electronic environment.

Once a QSPR model is developed using a training set of molecules with known properties, it can be used to predict the physicochemical profile of this compound. Key properties that can be predicted include:

Lipophilicity (logP): The logarithm of the partition coefficient between octanol (B41247) and water, which is a critical parameter for drug absorption and distribution.

Aqueous Solubility (logS): The tendency of the compound to dissolve in water.

Polar Surface Area (PSA): The surface area of the molecule contributed by polar atoms, which correlates with membrane permeability.

A hypothetical QSPR model might take the form of a multiple linear regression equation:

Property = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...

The table below illustrates the kind of data that a QSPR model could predict for this compound.

PropertyPredicted ValueKey Influencing Descriptors
logP2.85Partial charges on F and N, Molecular Volume
logS-3.50Hydrogen bond donors/acceptors, Polar Surface Area
Polar Surface Area (Ų)49.5Partial charges on N, F, and S

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Theoretical Methodologies

To gain a deeper understanding of the electronic structure and reactivity of this compound, particularly in the context of complex chemical transformations like pericyclic reactions, several advanced theoretical methods can be employed.

Pericyclic reactions are a class of reactions that proceed through a cyclic transition state. The feasibility and stereochemistry of these reactions are governed by the symmetry of the molecular orbitals involved.

Frontier Molecular Orbital (FMO) Theory: FMO theory simplifies the analysis of pericyclic reactions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.comyoutube.com For a hypothetical pericyclic reaction involving this compound, FMO analysis would be used to determine if the reaction is thermally or photochemically allowed based on the symmetry of the frontier orbitals. wikipedia.org

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orgpitt.eduwiley-vch.deamercrystalassn.org In the context of a pericyclic reaction, QTAIM can be used to analyze the evolution of bonding along the reaction pathway. By tracking the bond critical points and bond paths, one can precisely identify when bonds are formed and broken, providing a detailed mechanistic picture. wiley-vch.de

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion used to assess the aromaticity of a molecule or a transition state. acs.orgnih.govacs.org It involves calculating the magnetic shielding at the center of a ring. A negative NICS value indicates aromaticity (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current). For a pericyclic reaction of this compound, calculating the NICS value of the cyclic transition state can determine if it possesses aromatic or anti-aromatic character, which is related to the allowedness of the reaction under Hückel or Möbius rules.

Anisotropy of the Current-Induced Density (ACID): ACID is a method used to visualize and quantify electron delocalization and ring currents in molecules. researchgate.netresearchgate.netnih.gov It provides a three-dimensional plot of the current density induced by an external magnetic field. For a pericyclic reaction, an ACID plot of the transition state would offer a clear visual representation of the cyclic electron flow, confirming the presence of diatropic (aromatic) or paratropic (anti-aromatic) currents and thus providing insight into the nature of the transition state.

These advanced theoretical methods, when applied in concert, can provide a comprehensive understanding of the electronic factors that govern the reactivity of this compound in pericyclic reactions.

Explicit Solvent Models and Solvation Effects on Reactivity

In the realm of computational chemistry, understanding the profound influence of the solvent environment on the behavior and reactivity of a molecule is paramount. For a compound such as this compound, the surrounding solvent molecules can significantly alter its electronic structure, conformational stability, and reaction pathways. Explicit solvent models are powerful theoretical tools that provide a detailed, atomistic representation of these solvent-solute interactions.

Explicit solvent models treat individual solvent molecules as distinct entities, each with its own set of coordinates and interacting with the solute and other solvent molecules through quantum mechanical or classical force fields. This approach allows for a granular investigation of specific short-range interactions, such as hydrogen bonding, which are often crucial in determining a molecule's reactivity. For this compound, the amine group (-NH₂) and the fluorine atom (-F) are potential sites for hydrogen bonding with protic solvents like water or alcohols. The nitrogen atom of the amine can act as a hydrogen bond acceptor, while the hydrogen atoms of the amine can act as hydrogen bond donors. The fluorine atom can also participate as a weak hydrogen bond acceptor.

Theoretical investigations into the solvation of substituted benzothiophene derivatives often employ sophisticated computational methods to elucidate these effects. researchgate.net While direct studies on this compound are not extensively documented in public literature, the methodologies applied to similar heterocyclic systems provide a clear framework for how such an investigation would proceed. For instance, studies on other benzothiophene derivatives have utilized computational packages like Gaussian09 to explore conformational equilibria and photosensitivity in solvents like tetrahydrofuran (B95107) (THF). researchgate.net Such studies have demonstrated that even subtle changes in molecular structure, when combined with solvent interactions, can lead to significant differences in the population of reactive conformers. researchgate.net

The reactivity of this compound in a given chemical reaction, such as an electrophilic aromatic substitution or a nucleophilic attack, would be influenced by the specific solvation of the transition state. Explicit solvent models are particularly adept at capturing the differential solvation of the reactants and the transition state. For example, a solvent that can effectively stabilize the transition state through hydrogen bonding or other electrostatic interactions will lower the activation energy of the reaction, thereby increasing the reaction rate.

To illustrate the potential impact of explicit solvent models on the study of this compound's reactivity, consider a hypothetical scenario where the reactivity of the amine group is being investigated. A computational study might involve placing the this compound molecule in a "box" of explicit water molecules. The system would then be subjected to molecular dynamics (MD) simulations to allow the solvent molecules to arrange themselves naturally around the solute. The resulting equilibrated structures could then be used as starting points for quantum mechanical calculations to determine reaction barriers.

The choice of solvent can dramatically influence reaction outcomes. For example, research on benzothiazole (B30560) derivatives, which share structural similarities with benzothiophenes, has shown that solvent polarity affects their electronic absorption spectra. nih.gov Investigations using various polar and nonpolar solvents have been conducted to understand these effects at a molecular level. nih.gov Similar principles would apply to this compound, where the polarity and hydrogen-bonding capability of the solvent would modulate its reactivity.

A detailed computational study on this compound would likely involve the following steps:

System Setup: Construction of a simulation cell containing one molecule of this compound and a sufficient number of explicit solvent molecules (e.g., water, methanol, or dimethyl sulfoxide) to create a realistic solvent environment.

Molecular Dynamics (MD) Simulation: Performing MD simulations to allow the system to reach thermal equilibrium. This step is crucial for obtaining representative solvent configurations around the solute.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: Employing a hybrid QM/MM approach where the solute molecule (this compound) and a few key solvent molecules in its immediate vicinity are treated with a high level of quantum mechanical theory (e.g., Density Functional Theory), while the rest of the solvent is treated with a more computationally efficient molecular mechanics force field. This method provides a balance between accuracy and computational cost.

Reaction Coordinate Scanning: Mapping the potential energy surface along a chosen reaction coordinate to locate the transition state and calculate the activation energy of the reaction in the presence of the explicit solvent.

By using explicit solvent models, researchers can gain a deeper understanding of the specific molecular interactions that govern the reactivity of this compound. This knowledge is invaluable for predicting reaction outcomes, designing new synthetic routes, and understanding its behavior in biological systems where it may interact with water and other biological molecules.

Applications of Fluorinated Benzo B Thiophenamines in Advanced Chemical Synthesis

Building Blocks for Complex Heterocyclic Architectures

The inherent reactivity of the amine group, coupled with the potential for functionalization at various positions on the benzo[b]thiophene scaffold, makes 6-Fluorobenzo[b]thiophen-5-amine an attractive starting material for synthesizing intricate heterocyclic systems.

The benzo[b]thiophene nucleus is a well-established platform for the construction of fused polycyclic heteroaromatics. ccspublishing.org.cnresearchgate.netopen.ac.uk The presence of the 5-amino group in this compound offers a convenient handle for annulation reactions, where additional rings are built onto the existing scaffold. For instance, the amine can act as a nucleophile in condensation reactions with diketones, diesters, or other bifunctional electrophiles to forge new heterocyclic rings.

Several synthetic strategies can be envisioned:

Skraup-Doebner-von Miller Quinoline Synthesis: Reaction with α,β-unsaturated carbonyl compounds could lead to the formation of fluorinated and thiophene-fused quinolines.

Paal-Knorr Pyrrole Synthesis: Condensation with 1,4-dicarbonyl compounds would yield pyrrole-fused systems.

Pictet-Spengler Reaction: Intramolecular cyclization following condensation with an aldehyde or ketone could generate fused tetrahydroisoquinoline-like structures.

These reactions provide access to novel, rigid, and planar polycyclic aromatic systems whose electronic and photophysical properties are modulated by the fluorine substituent. The development of such fused systems is a significant area of research, with applications in materials science and medicinal chemistry. open.ac.uk

Table 1: Potential Annulation Reactions for Fused Polycyclic Synthesis

Reaction NameReagent TypeResulting Fused Ring
Skraup SynthesisGlycerol, H₂SO₄, OxidantQuinoline
Friedländer Annulation2-aminoaryl aldehyde/ketoneQuinoline
Paal-Knorr Synthesis1,4-Dicarbonyl CompoundPyrrole
Pictet-SpenglerAldehyde or KetoneTetrahydroisoquinoline

While specific examples involving this compound are not extensively documented, its bifunctional nature makes it a prime candidate for incorporation into macrocyclic frameworks. Macrocycles are large ring structures that are of significant interest in host-guest chemistry, catalysis, and drug discovery.

The amine group can be utilized in cyclization reactions, serving as one of the key reactive sites in the formation of the large ring. For example, high-dilution condensation reactions between two molecules of this compound (after conversion to a derivative with another reactive group) or with a complementary difunctional linker molecule could yield symmetrical or unsymmetrical macrocycles. The rigid benzo[b]thiophene unit would impart a degree of pre-organization to the macrocycle's structure, influencing its final conformation and binding properties.

Precursors for Advanced Materials

The electronic characteristics of the this compound scaffold are highly desirable for the creation of advanced organic materials. nih.gov The combination of an electron-rich amine, an electron-deficient fluorine atom, and a polarizable π-system makes it a promising precursor for polymers and dyes.

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This structure endows them with useful electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells, and sensors. nih.gov

This compound can be envisioned as a monomer for polymerization through several routes:

Oxidative Polymerization: The amine group can facilitate the oxidative coupling of monomer units.

Cross-Coupling Reactions: Conversion of the amine to other functional groups (e.g., halides or boronic esters) would enable its use in metal-catalyzed cross-coupling polymerization methods like Suzuki or Stille coupling.

The fluorine atom would play a crucial role in tuning the properties of the resulting polymer by lowering the HOMO and LUMO energy levels, which can enhance ambient stability and influence the material's charge-transport characteristics.

The chromophoric benzo[b]thiophene core, combined with the powerful electron-donating (auxochromic) amino group, makes this compound an excellent starting point for the synthesis of advanced dyes.

A primary application is in the synthesis of azo dyes. The amine group can be readily converted into a diazonium salt upon treatment with nitrous acid. This diazonium salt is an electrophile that can then react with an electron-rich coupling component (such as phenols, anilines, or naphthols) to form a highly colored azo compound. The fluorine substituent can enhance the photostability and brightness of the resulting dye, as well as shift its absorption maximum to longer wavelengths (a bathochromic shift).

Table 2: Potential Dye Classes from this compound

Dye ClassSynthetic TransformationKey Feature
Azo DyesDiazotization followed by Azo CouplingIntense Color, Versatility
Styryl DyesCondensation with active methyl/methylene compoundsFluorescent, Environmentally Sensitive
Cyanine DyesReaction with quaternary ammonium (B1175870) saltsStrong absorption in Vis-NIR region
Squaraine DyesCondensation with squaric acidSharp and intense absorption bands

Chemical Probes and Tags

A chemical probe is a small molecule used to study biological systems, while a chemical tag is used for labeling and detection. The structural features of this compound make it a promising scaffold for the development of such tools.

The benzo[b]thiophene system itself can be fluorescent, providing an intrinsic signal for detection. The amine group serves as a versatile chemical handle for bioconjugation, allowing the molecule to be attached to proteins, nucleic acids, or other biomolecules of interest. This can be achieved through the formation of amides, sulfonamides, or other stable linkages.

Furthermore, the presence of the fluorine atom opens up the possibility of using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for detection. ¹⁹F NMR is a powerful analytical technique with no background signal in biological systems, allowing for the unambiguous detection and quantification of the fluorinated probe. This dual-modality (fluorescence and ¹⁹F NMR) potential makes this compound a highly attractive platform for creating next-generation chemical probes.

Development of Fluorescent Labeling Agents Based on Benzo[b]thiophene Core

The inherent fluorescence of the benzo[b]thiophene scaffold makes it an attractive starting point for the design of novel fluorescent probes. The electronic properties of this heterocyclic system can be fine-tuned by the introduction of electron-donating or electron-withdrawing substituents. In this compound, the amino group at the 5-position acts as an electron-donating group, which can enhance the fluorescence quantum yield and modulate the emission wavelength. The fluorine atom at the 6-position, being electron-withdrawing, can further influence the photophysical properties through intramolecular charge transfer (ICT) interactions.

The primary amino group of this compound serves as a convenient handle for covalent attachment to biomolecules, such as proteins, nucleic acids, and lipids. This allows for the development of targeted fluorescent labeling agents for biological imaging and assays. For instance, the amine can be readily converted into an isothiocyanate, a succinimidyl ester, or a maleimide, which are reactive towards nucleophilic groups present in biomolecules.

The photophysical properties of such labeling agents are expected to be sensitive to the local environment, a phenomenon known as solvatochromism. This property can be exploited to probe the polarity and viscosity of microenvironments within cells or to monitor binding events. While specific data for this compound is not available, the table below illustrates the hypothetical solvatochromic effects on the fluorescence of a probe derived from this core structure, based on studies of similar aminothiophene derivatives. rsc.orgrsc.orgchristuniversity.in

Table 1: Hypothetical Solvatochromic Effects on a Fluorescent Probe Derived from this compound

SolventPolarity (ET(30))Absorption Max (nm)Emission Max (nm)Stokes Shift (nm)
Toluene33.935042070
Dichloromethane40.735543580
Acetone42.235844587
Acetonitrile45.636045595
Methanol55.4365470105

The development of fluorescent labeling agents from this compound would involve its derivatization to include a reactive functional group for biomolecule conjugation. The resulting bioconjugate could then be used in various fluorescence-based applications, including microscopy, flow cytometry, and immunoassays.

Synthesis of Spin Labels and NMR Probes for Molecular Studies

The presence of a fluorine atom in this compound makes it a promising candidate for the development of ¹⁹F Nuclear Magnetic Resonance (NMR) probes. ¹⁹F NMR is a powerful technique for studying molecular structure, dynamics, and interactions, owing to the 100% natural abundance of the ¹⁹F isotope, its high gyromagnetic ratio, and the large chemical shift dispersion of fluorine, which is highly sensitive to the local electronic environment. nih.govyoutube.com

A ¹⁹F NMR probe based on this compound could be designed to report on specific biological events or environmental changes. The amine group provides a site for tethering the molecule to a ligand that binds to a specific target, or to a responsive moiety that changes its conformation upon a specific stimulus. Any change in the environment of the fluorine atom would result in a detectable shift in the ¹⁹F NMR signal. acs.orgacs.org

Furthermore, the this compound scaffold can be chemically modified to create spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy. Spin labels are stable paramagnetic molecules, typically containing a nitroxide radical, that are attached to a molecule of interest. EPR spectroscopy of the spin-labeled molecule can then provide information about its structure, dynamics, and interactions. The amino group of this compound could be functionalized with a nitroxide-containing moiety, such as a PROXYL or a TEMPO derivative, to generate a novel spin label.

The table below summarizes the key features and potential applications of this compound-based NMR probes and spin labels.

Table 2: Potential NMR and EPR Probes from this compound

Probe TypeKey FeaturePrinciple of OperationPotential Application
¹⁹F NMR Probe¹⁹F atom with sensitive chemical shiftChanges in the local environment of the fluorine atom alter the ¹⁹F NMR signal.Monitoring enzyme activity, protein-ligand binding, and ion concentrations.
EPR Spin LabelCovalently attached nitroxide radicalThe EPR spectrum of the nitroxide radical is sensitive to its rotational motion and environment.Studying protein conformation and dynamics, and membrane fluidity.

Design and Synthesis of Chemically Modulated Systems (e.g., pH-sensitive switches, responsive materials)

The reactivity of the amino group and the electronic nature of the fluorinated benzo[b]thiophene core make this compound an excellent building block for the design of chemically modulated systems. These are molecules or materials that can change their properties in response to a specific chemical stimulus, such as a change in pH.

A pH-sensitive fluorescent switch can be developed from this compound by exploiting the protonation/deprotonation of the amino group. In acidic conditions, the amino group will be protonated to form an ammonium salt. This change in the electronic nature of the substituent at the 5-position will significantly alter the intramolecular charge transfer characteristics of the molecule, leading to a change in its fluorescence properties (intensity and/or wavelength). nih.govacs.orgnih.govrsc.org This on/off switching of fluorescence in response to pH can be utilized for sensing pH changes in biological systems or as a component in molecular logic gates.

The design of such a switch would involve the careful selection of additional functional groups to fine-tune the pKa of the amino group and the fluorescence response. For example, the introduction of other substituents on the benzo[b]thiophene ring could be used to modulate the desired pH sensing range.

This compound can also be incorporated as a functional monomer into polymers to create responsive materials. The amino group allows for its polymerization or grafting onto polymer backbones. The resulting materials could exhibit stimuli-responsive behavior based on the properties of the fluorinated benzo[b]thiophene moiety. researchgate.netmdpi.comnih.gov

For instance, a polymer containing pendant this compound units could exhibit changes in its optical or electronic properties in response to changes in the surrounding environment. The fluorine atoms could impart desirable properties such as thermal stability and hydrophobicity to the polymer. rsc.orgmdpi.com Such responsive materials could find applications in the development of sensors, smart coatings, and drug delivery systems.

The following table outlines potential chemically modulated systems based on this compound.

Table 3: Chemically Modulated Systems Based on this compound

SystemStimulusResponsePotential Application
pH-Sensitive Fluorescent SwitchpH changeChange in fluorescence intensity or wavelengthIntracellular pH sensing, environmental monitoring
Responsive PolymerSolvent polarity, temperature, ionsChange in solubility, conformation, or optical propertiesSmart coatings, sensors, drug delivery

Q & A

Q. What are the optimal synthetic routes for 6-Fluorobenzo[b]thiophen-5-amine in laboratory settings?

  • Methodological Answer : The synthesis typically involves fluorination of a precursor like 5-nitrobenzo[b]thiophene. A nitro group reduction (e.g., using stannous chloride and HCl in methanol) yields the amine intermediate, followed by fluorination via nucleophilic substitution or microwave-assisted methods. For example, fluorination of brominated derivatives (e.g., 2-bromobenzo[b]thiophen-5-amine) with KF or fluorinating agents like fluoroethanol under basic conditions (NaH/THF) can introduce the fluorine substituent . Reaction optimization should prioritize temperature control (reflux vs. RT) and catalyst selection to minimize side products.

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C, ¹⁹F for fluorine), HRMS (APCI or ESI modes), and X-ray crystallography for unambiguous structural confirmation. For purity assessment, HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane) are standard. Example: APCI-HRMS data (e.g., [M+H]⁺ calculated vs. observed) can resolve isotopic patterns, critical for distinguishing fluorinated analogs from chlorine-containing impurities .

Q. What reaction conditions maximize yield in the synthesis of fluorinated benzo[b]thiophene derivatives?

  • Methodological Answer : Key variables include:
  • Solvent polarity : THF or DMF enhances nucleophilic substitution rates for fluorination.
  • Catalyst : NaH or K₂CO₃ improves reaction efficiency in SNAr mechanisms.
  • Temperature : Microwave-assisted synthesis (e.g., 100–150°C, 30 min) reduces reaction time and increases yield compared to conventional heating .
  • Workup : Liquid-liquid extraction (dichloromethane/water) and column chromatography (silica gel, gradient elution) are standard for isolating the product .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic properties of benzo[b]thiophen-5-amine in nucleophilic reactions?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect activates the thiophene ring toward electrophilic substitution at the 6-position. Computational studies (DFT or molecular docking) can map electron density distribution and predict regioselectivity. For example, HOMO-LUMO gap analysis via Gaussian software reveals how fluorine stabilizes intermediates in Suzuki-Miyaura coupling reactions .

Q. What strategies resolve contradictions in reported biological activities of fluorinated benzo[b]thiophene derivatives?

  • Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents or isomers). Mitigation steps:
  • Reproducibility checks : Validate synthesis protocols (e.g., replicate fluorination steps under inert atmosphere).
  • Bioassay standardization : Use positive controls (e.g., ciprofloxacin for antimicrobial studies) and quantify minimum inhibitory concentrations (MICs) across multiple bacterial strains .
  • Analytical rigor : LC-MS/MS or ¹⁹F NMR quantifies trace impurities affecting activity .

Q. How can computational modeling predict the metabolic stability of this compound in drug discovery?

  • Methodological Answer : Tools like SwissADME or MetaSite simulate metabolic pathways (e.g., CYP450-mediated oxidation). Input the SMILES structure (e.g., C1=CC(=C(C2=C1SN=C2)N)F) to predict vulnerable sites (e.g., amine group). Pair with in vitro microsomal assays (rat/human liver microsomes) to validate predictions .

Q. What are the challenges in scaling up fluorinated benzo[b]thiophene synthesis for preclinical studies?

  • Methodological Answer : Lab-to-bench scalability issues include:
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost efficiency.
  • Fluorination safety : Use flow chemistry to handle hazardous fluorinating agents (e.g., DAST) safely.
  • Yield optimization : DOE (Design of Experiments) models identify critical parameters (e.g., stoichiometry, reaction time) .

Key Notes

  • CAS Note : While the exact CAS for this compound is not explicitly listed in evidence, analogs like 6-Methylbenzo[b]thiophen-5-amine (CAS 1368126-39-9) provide structural parallels .
  • Frameworks : PICOT (Population: Reaction conditions; Outcome: Yield optimization) and FINER (Novelty: Fluorine’s electronic effects) guide experimental design .

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